Methyl 5-amino-2-methoxybenzoate hydrochloride
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Overview
Description
Methyl 5-amino-2-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is a derivative of benzoic acid and is commonly used in various scientific research applications.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 5-amino-2-methoxybenzoate hydrochloride are currently unknown .
Pharmacokinetics
Some properties such as its molecular weight (23168 g/mol) and its physical state (solid) are known . These properties can influence the compound’s bioavailability, but further studies are needed to fully understand its pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2-methoxybenzoate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of methyl 5-amino-2-methoxybenzoate with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out in an organic solvent such as methanol or ethanol at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-methoxybenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 5-amino-2-methoxybenzoate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and dyestuffs.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-methoxybenzoate: Another derivative of benzoic acid with similar properties and applications.
Methyl 5-(aminomethyl)-2-methoxybenzoate hydrochloride: A closely related compound with slight structural differences.
Uniqueness
Methyl 5-amino-2-methoxybenzoate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
methyl 5-amino-2-methoxybenzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-12-8-4-3-6(10)5-7(8)9(11)13-2;/h3-5H,10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQYVJKSCZFDCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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